molecular formula C21H22FN3O2 B5142103 3-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione

3-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione

Cat. No. B5142103
M. Wt: 367.4 g/mol
InChI Key: SUNYYXXWHRRHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP has been used for various scientific research purposes due to its unique chemical properties.

Mechanism of Action

3-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. 3-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been shown to bind to the serotonin transporter and the norepinephrine transporter, leading to increased release of these neurotransmitters.
Biochemical and Physiological Effects:
3-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. 3-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has also been shown to increase locomotor activity and induce hyperactivity in rodents. 3-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been shown to have anxiogenic and anorectic effects in rats.

Advantages and Limitations for Lab Experiments

3-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in the lab. 3-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has also been shown to have stimulant properties similar to amphetamines, which makes it a useful tool for studying the effects of stimulants on the central nervous system. However, 3-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has several limitations for lab experiments. It has been shown to have a relatively short half-life, which means that its effects may be short-lived. 3-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has also been shown to have a narrow therapeutic window, which means that it can be toxic at higher doses.

Future Directions

There are several future directions for research on 3-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione. One direction is to study the effects of 3-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione on different neurotransmitter systems in the brain. Another direction is to study the long-term effects of 3-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione on the brain and behavior. Finally, there is a need to develop more selective and potent 3-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione analogs that can be used as research tools in the future.
Conclusion:
In conclusion, 3-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione is a synthetic compound that has been used for various scientific research purposes. It has stimulant properties similar to amphetamines and has been used as a substitute for amphetamines in research studies. 3-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. 3-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, but it also has limitations. There are several future directions for research on 3-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione, including studying its effects on different neurotransmitter systems in the brain and developing more selective and potent 3-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione analogs.

Synthesis Methods

The synthesis of 3-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione involves the reaction of 4-fluorophenylacetic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 2,5-dimethylpyrrole-3,4-dicarboxylic anhydride to yield 3-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione.

Scientific Research Applications

3-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been used in various scientific research studies, including neuropharmacology, drug abuse, and toxicology. 3-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been shown to have stimulant properties similar to amphetamines, and it has been used as a substitute for amphetamines in research studies. 3-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione has also been used to study the effects of piperazine derivatives on the central nervous system.

properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2/c22-17-6-8-18(9-7-17)25-20(26)14-19(21(25)27)24-12-10-23(11-13-24)15-16-4-2-1-3-5-16/h1-9,19H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNYYXXWHRRHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Benzylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.